1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone
Overview
Description
1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylamine with an appropriate epoxide to form the hydroxypropoxy intermediate. This intermediate is then reacted with a phenyl ketone derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds.
Scientific Research Applications
1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
- 1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-butanone
- 1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-pentanone
Uniqueness: 1-(4-{3-[Cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-19(22)15-9-11-18(12-10-15)23-14-17(21)13-20(2)16-7-5-4-6-8-16/h9-12,16-17,21H,3-8,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSHWMJSTKVNLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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